2-tert-Butyl-5-methoxy-2-methyl-2H-indene
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Overview
Description
2-tert-Butyl-5-methoxy-2-methyl-2H-indene is a synthetic organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of tert-butyl, methoxy, and methyl substituents on the indene core, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methoxy-2-methyl-2H-indene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 5-methoxy-2-methylindene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-methoxy-2-methyl-2H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the indene ring can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-methoxy-2-methyl-2H-indanone.
Reduction: Formation of 2-tert-butyl-5-methoxy-2-methyl-2H-indane.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
2-tert-Butyl-5-methoxy-2-methyl-2H-indene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methoxy-2-methyl-2H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and tert-butyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methylphenol: Similar structure but lacks the methoxy group.
5-tert-Butyl-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the indene ring.
Uniqueness
2-tert-Butyl-5-methoxy-2-methyl-2H-indene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups enhances its stability and potential for diverse chemical transformations.
Properties
CAS No. |
646507-67-7 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-tert-butyl-5-methoxy-2-methylindene |
InChI |
InChI=1S/C15H20O/c1-14(2,3)15(4)9-11-6-7-13(16-5)8-12(11)10-15/h6-10H,1-5H3 |
InChI Key |
MPZODZXCSANEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C2C=CC(=CC2=C1)OC)C(C)(C)C |
Origin of Product |
United States |
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